Methyl 4-(bromomethyl)benzenesulfonate
Overview
Description
Methyl 4-(bromomethyl)benzenesulfonate is a chemical compound with the molecular formula C8H9BrO3S . It has a molecular weight of 265.13 . It is a white solid and is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrO3S/c1-12-13(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 . This code provides a standard way to encode the molecular structure using text.Physical and Chemical Properties Analysis
This compound is a white solid . It should be stored at 0-8°C .Scientific Research Applications
Nonlinear Optics and Crystal Structures
Methyl 4-(bromomethyl)benzenesulfonate has been utilized in the preparation of various ionic salts for applications in nonlinear optics. A study by Anwar et al. (2000) demonstrated the preparation of 4-amino-1-methylpyridinium benzenesulfonate salts, where the derivatives of methyl benzenesulfonates were used. These salts were crystallized into noncentrosymmetric structures, which are significant for second-harmonic generation in nonlinear optical applications (Anwar, S. Okada, H. Oikawa, H. Nakanishi, 2000).
Crystal Structure Synthesis
Lu Zhen-huang (2009) synthesized phenyl 4-methyl-3-nitro-benzenesulfonate, starting from 4-methyl-phenol. The crystal structure of this compound was studied, indicating the versatility of methyl benzenesulfonates in crystallography (Lu Zhen-huang, 2009).
Antagonists for HIV-1 Infection
Research into methylbenzenesulfonamide derivatives, which include methyl 4-(bromomethyl)benzenesulfonates, has shown potential in the development of small molecular antagonists for HIV-1 infection prevention. Cheng De-ju (2015) discussed the preparation of compounds containing pyridine, benzenesulfonyl, and bromine atoms for targeting in HIV-1 prevention (Cheng De-ju, 2015).
Photodynamic Therapy for Cancer Treatment
M. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds showed high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in the treatment of cancer through photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Solid-State Ionics
J. Roziere et al. (2001) studied the grafting of (4-bromomethyl)benzenesulfonate onto polybenzimidazole, leading to a proton exchange polymer with variable degrees of sulfonation. This research highlights the use of this compound in developing advanced materials with specific ionic properties (J. Roziere, Deborah J. Jones, M. Marrony, Xavier Glipa, B. Mula, 2001).
Photobromination in Organic Chemistry
S. Futamura and Z. Zong (1992) investigated the photobromination of side-chain methyl groups on arenes using N-bromosuccinimide, highlighting the importance of this compound in organic synthesis. Their study demonstrated the effectiveness of this method in producing bis(bromomethyl)arenes and (bromomethyl)methylarenes (S. Futamura, Z. Zong, 1992).
Applications in Drug Synthesis
S. Itsuno et al. (2014) prepared various kinds of 4-(bromomethyl)benzenesulfonamides as quaternization reagents for cinchonidine. These compounds showed high enantioselective catalytic activity in asymmetric benzylation reactions, important for synthesizing phenylalanine derivatives in drug development (S. Itsuno, S. Yamamoto, S. Takata, 2014).
Nanomolar Activity Against Cancer Cell Lines
R. Prasetiawati et al. (2022) synthesized 4-hydrazinylphenyl benzenesulfonate, demonstrating its potent anti-cancer activity against breast cancer cell lines. This study showcases the potential of this compound derivatives in cancer treatment (R. Prasetiawati, Syahrul Hidayat, A. Zamri, M. Muchtaridi, 2022).
Safety and Hazards
Methyl 4-(bromomethyl)benzenesulfonate is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
methyl 4-(bromomethyl)benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c1-12-13(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEHDSOVAWDGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290101 | |
Record name | methyl 4-(bromomethyl)benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89980-97-2 | |
Record name | NSC66554 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-(bromomethyl)benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00290101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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